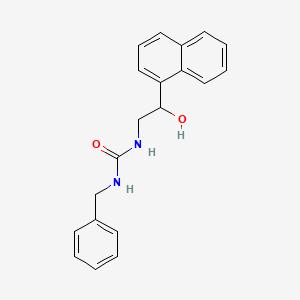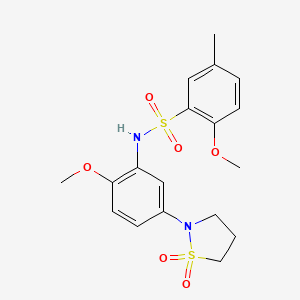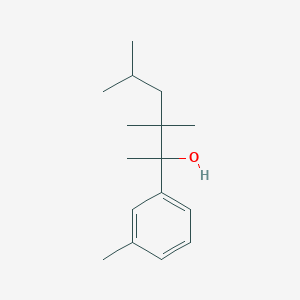
1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The ureas derived from naphthalenecarbonitrile and isocyanates undergo cyclization to yield compounds with the benz[h]imidazo[1,2-c]quinazoline ring system, indicating potential in synthesizing complex organic compounds with potential pharmacological properties (Petridou-Fischer & Papadopoulos, 1984).
- N-(pyridin-2-yl),N'-substituted ureas show significant association with benzoates and naphthyridines, facilitated by hydrogen bonding, which is crucial for understanding molecular interactions in biological systems (Ośmiałowski et al., 2013).
- An unexpected synthesis product, 1-[(2-oxonaphthalen-1(2H)-ylidene)methyl]urea, was discovered during a condensation reaction, highlighting the unpredictable nature of organic synthesis and the potential for novel compound discovery (Xu, Chen, & Liu, 2009).
Environmental Monitoring and Toxicology
- Urinary metabolites of BTEX, MTBE, and naphthalene serve as biomarkers for environmental exposure, indicating the utility of urea derivatives in environmental health studies (Fustinoni et al., 2010).
- Naphthalene dioxygenase's ability to oxidize toluene and ethylbenzene provides insights into bioremediation strategies for aromatic hydrocarbon pollutants (Lee & Gibson, 1996).
Pharmacological Applications
- Urea derivatives exhibit potential in cognitive enhancement and neuroprotection, as evidenced by their antiamnestic and antihypoxic activities, offering prospects for treating neurological disorders (Ono et al., 1995).
- The synthesis and biological evaluation of benzimidazole-based Schiff base copper(II) complexes derived from ureas demonstrate significant DNA binding and cytotoxic activities, suggesting applications in cancer therapy (Paul et al., 2015).
Safety and Hazards
According to Sigma-Aldrich, this compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it can be harmful if swallowed and can cause eye irritation . The precautionary statements include P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(18-12-6-10-16-9-4-5-11-17(16)18)14-22-20(24)21-13-15-7-2-1-3-8-15/h1-12,19,23H,13-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVGYQKXIJMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(2-Chloropyridin-4-yl)-N-[3-[(6-methoxypyrimidin-4-yl)amino]propyl]prop-2-enamide](/img/structure/B2594312.png)

![5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2594317.png)



![1-[4-(Oxiran-2-ylmethoxy)phenyl]sulfonylpiperidine](/img/structure/B2594323.png)
![2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetic acid](/img/structure/B2594324.png)
![phenyl N-[4-(1,1-dioxothiazinan-2-yl)phenyl]carbamate](/img/structure/B2594325.png)


![N-(4-fluorophenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2594331.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2594332.png)
![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)
